Epitestosterone Sulfate-d3 Triethylamine Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

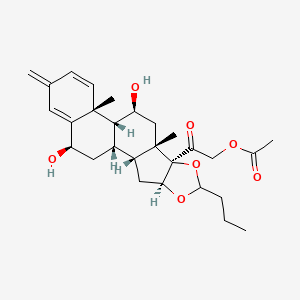

Epitestosterone Sulfate-d3 Triethylamine Salt is a derivative of epitestosterone . Epitestosterone is the 17-alpha isomer of testosterone, derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol .

Physical And Chemical Properties Analysis

The molecular weight of Epitestosterone Sulfate-d3 Triethylamine Salt is 472.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The exact mass is 472.30502488 g/mol and the monoisotopic mass is also 472.30502488 g/mol . The topological polar surface area is 92.3 Ų . The heavy atom count is 32 . The complexity of the compound is 746 .

Aplicaciones Científicas De Investigación

Apoptosis Research

Epitestosterone Sulfate-d3 Triethylamine Salt is used in apoptosis research . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It plays a crucial role in developing and maintaining the health of the body by eliminating old cells, unnecessary cells, and unhealthy cells.

Biochemical Assay Reagents

This compound is used as a biochemical assay reagent . Biochemical assays are analytical procedures that combine a biological material with a chemical reagent to produce a measurable signal related to the concentration of the analyte in the sample.

Endothelin Receptor Research

It is used in the research of endothelin receptors . Endothelin receptors are a type of G protein-coupled receptor that are located in various tissues, including the vascular smooth muscle where they play a role in vasoconstriction, vasodilation, and cell proliferation.

GCGR Research

Epitestosterone Sulfate-d3 Triethylamine Salt is used in the research of the glucagon receptor (GCGR) . GCGR is a 62 kDa protein that is a member of the class B G-protein coupled family of receptors, and is located on the surface of liver and kidney cells in humans, where it binds glucagon.

GLP Receptor Research

This compound is used in the research of the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a major pharmacological target in the treatment of type 2 diabetes.

Integrin Research

Epitestosterone Sulfate-d3 Triethylamine Salt is used in integrin research . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion.

Isotope-Labeled Compounds Research

This compound is used in the research of isotope-labeled compounds . Isotope-labeled compounds are chemical compounds in which one or more atoms have been replaced by an isotope.

PI3K Research

Epitestosterone Sulfate-d3 Triethylamine Salt is used in the research of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mecanismo De Acción

Propiedades

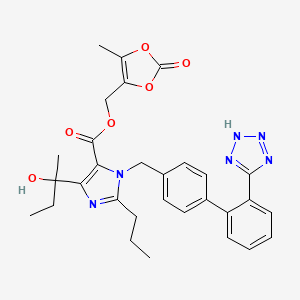

| { "Design of the Synthesis Pathway": "The synthesis pathway of Epitestosterone Sulfate-d3 Triethylamine Salt involves the sulfation of Epitestosterone-d3 followed by the formation of triethylamine salt.", "Starting Materials": ["Epitestosterone-d3", "Sulfur trioxide-trimethylamine complex", "Triethylamine"], "Reaction": [ "Epitestosterone-d3 is dissolved in dichloromethane", "Sulfur trioxide-trimethylamine complex is added to the solution", "The mixture is stirred at room temperature for 1 hour", "Triethylamine is added to the reaction mixture", "The mixture is stirred for an additional 30 minutes", "The product is isolated by filtration and dried under vacuum" ] } | |

Número CAS |

182296-44-2 |

Nombre del producto |

Epitestosterone Sulfate-d3 Triethylamine Salt |

Fórmula molecular |

C25H43NO5S |

Peso molecular |

472.699 |

Nombre IUPAC |

N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1/i6D2,17D; |

Clave InChI |

AGRILWRSYZNKSA-KUUOEBSESA-N |

SMILES |

CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |

Sinónimos |

(17α)-17-(Sulfooxy)androst-4-en-3-one-d3 N,N-diethylethanamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B584697.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)